6-bromo-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
6-bromo-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the class of oxindole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxy group at the 3rd position, and a 2-oxopropyl group attached to the indole ring. Oxindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of 6-bromo-3-oxo-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one.
Reduction: Formation of 6-bromo-3-hydroxy-3-(2-hydroxypropyl)-2,3-dihydro-1H-indol-2-one.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a kinase inhibitor and its effects on cellular signaling pathways.
Medicine: Explored for its anticancer properties and its ability to inhibit tumor cell growth.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP pocket of kinases, it inhibits their activity, leading to the disruption of cellular signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the suppression of tumor cell growth and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-bromo-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one can be compared with other oxindole derivatives, such as:
- **3-hydroxy-3-(2-
Properties
Molecular Formula |
C11H10BrNO3 |
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Molecular Weight |
284.11 g/mol |
IUPAC Name |
6-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one |
InChI |
InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-3-2-7(12)4-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) |
InChI Key |
WXWCOSOWICYAGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(C2=C(C=C(C=C2)Br)NC1=O)O |
Origin of Product |
United States |
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